molecular formula C20H23N5O2 B3018682 N-(2-carbamoylphenyl)-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide CAS No. 2097922-94-4

N-(2-carbamoylphenyl)-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide

Cat. No. B3018682
CAS RN: 2097922-94-4
M. Wt: 365.437
InChI Key: IHDFJLGYXWIUKU-UHFFFAOYSA-N
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Description

The compound N-(2-carbamoylphenyl)-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide is a chemical entity that appears to be related to various piperazine derivatives with potential pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related piperazine derivatives and their synthesis, molecular structure, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related piperazine derivatives involves several steps, including acylation, cyclization, and substitution reactions. For instance, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, was achieved through acylation of 4-aminopyridine and N,N'-carbonyldiimidazole, followed by deprotection and salt formation . Similarly, the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives involved cyclization of 5-bromo-2-fluorobenzaldehyde and guanidine carbonate, followed by treatment with various reagents to introduce the piperazine moiety and subsequent substitution with arylisocyanates or arylisothiocyanates .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is critical for their biological activity. For example, the presence of an arene sulfonyl group on N4 in l-piperazine-2-carboxylic acid derived N-formamides was found to be crucial for high enantioselectivity as Lewis basic catalysts . In the case of piperidine-4-yl-aminopyrimidines, the introduction of N-phenyl derivatives, particularly 3-carboxamides, resulted in potent activity against wild-type HIV-1 and resistant mutant viruses, with crystallographic evidence supporting the binding motif .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including hydrosilylation and substitution reactions, which are essential for their synthesis and functionalization. The hydrosilylation of N-aryl imines using l-piperazine-2-carboxylic acid derived N-formamides as catalysts resulted in high yields and enantioselectivities for a broad range of substrates . The synthesis of N-aryl piperazine derivatives often involves nucleophilic substitution reactions, as seen in the preparation of antimicrobial piperazine-carboxamide or -carbothioamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of various substituents can significantly affect these properties and, consequently, the pharmacological profile of the compounds. For instance, the antimicrobial activity of the synthesized N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives was evaluated against different bacterial and fungal strains, with some compounds showing potential activity . The scalability and purity of the synthetic process are also important considerations for the practical application of these compounds, as demonstrated in the preparation of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride .

Scientific Research Applications

Synthesis and Chemical Properties

  • Aminomethylation Reaction: A study on the synthesis of N,S-containing heterocycles demonstrated the aminomethylation of piperidinium derivatives to form tetraazatricyclo compounds, which could relate to methodologies for synthesizing compounds similar to N-(2-carbamoylphenyl)-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide (Dotsenko et al., 2012).

Medicinal Chemistry and Pharmacological Applications

  • PET Tracers for Serotonin Receptors: Research on N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides showed potential in the development of PET radioligands for neuropsychiatric disorders, indicating the broader utility of complex carboxamides in receptor imaging (García et al., 2014).
  • CGRP Receptor Inhibition: The synthesis and evaluation of a potent CGRP receptor antagonist highlighted the relevance of such compounds in therapeutic applications, demonstrating the importance of structural elements similar to those in N-(2-carbamoylphenyl)-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide for medicinal chemistry (Cann et al., 2012).

Antimicrobial and Antifungal Activity

  • Antimicrobial Activity: A study on novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives underscored their potent antimicrobial activity, suggesting potential applications for compounds with similar structures in combating microbial infections (Babu et al., 2015).

Novel Synthetic Pathways and Drug Development

  • Process Optimization for Kinase Inhibitors: Discovery and process optimization for the synthesis of kinase inhibitors, such as the scalable and facile synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, exemplify the significance of detailed synthetic pathways in the development of new therapeutic agents, which could be relevant to the synthesis and application of N-(2-carbamoylphenyl)-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide (Wei et al., 2016).

properties

IUPAC Name

N-(2-carbamoylphenyl)-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c21-19(26)15-3-1-2-4-17(15)22-20(27)14-9-11-25(12-10-14)18-8-7-16(23-24-18)13-5-6-13/h1-4,7-8,13-14H,5-6,9-12H2,(H2,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDFJLGYXWIUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC=C4C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-carbamoylphenyl)-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide

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